molecular formula C10H13NO2 B14548706 2-Methyl-4-nitroso-5-(propan-2-yl)phenol CAS No. 62094-90-0

2-Methyl-4-nitroso-5-(propan-2-yl)phenol

Cat. No.: B14548706
CAS No.: 62094-90-0
M. Wt: 179.22 g/mol
InChI Key: MLOSYSBSANNXEA-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methyl-4-nitroso-phenol, also known as nitrosothymol, is a chemical compound with the molecular formula C10H13NO2. It is a derivative of thymol, a natural monoterpenoid phenol found in thyme oil. This compound is characterized by the presence of a nitroso group (-NO) attached to the aromatic ring, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Isopropyl-2-methyl-4-nitroso-phenol can be synthesized through various synthetic routes. One common method involves the nitration of thymol, followed by reduction and nitrosation. The nitration step introduces a nitro group (-NO2) into the aromatic ring, which is then reduced to an amino group (-NH2). Finally, the amino group is converted to a nitroso group (-NO) through nitrosation .

Industrial Production Methods

Industrial production of 5-Isopropyl-2-methyl-4-nitroso-phenol typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-methyl-4-nitroso-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Isopropyl-2-methyl-4-nitroso-phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-methyl-4-nitroso-phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-2-methyl-4-nitroso-phenol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62094-90-0

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-methyl-4-nitroso-5-propan-2-ylphenol

InChI

InChI=1S/C10H13NO2/c1-6(2)8-5-10(12)7(3)4-9(8)11-13/h4-6,12H,1-3H3

InChI Key

MLOSYSBSANNXEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)N=O

Origin of Product

United States

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